5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone

Catalog No.
S1960459
CAS No.
96887-18-2
M.F
C21H22O10
M. Wt
434.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone

CAS Number

96887-18-2

Product Name

5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone

IUPAC Name

5,7-dihydroxy-3,6,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C21H22O10/c1-25-10-7-9(8-11(26-2)17(10)27-3)16-20(29-5)14(23)12-13(22)19(28-4)15(24)21(30-6)18(12)31-16/h7-8,22,24H,1-6H3

InChI Key

QXRNWRWFNALYGH-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC

The exact mass of the compound 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 618934. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone is a highly substituted polymethoxyflavone (PMF) characterized by a hexamethoxylated backbone and two free phenolic hydroxyl groups at the C5 and C7 positions [1]. This specific substitution pattern provides a distinct physicochemical profile, bridging the high lipophilicity of fully methoxylated flavones with the functional reactivity of traditional polyhydroxy flavonoids. In industrial and advanced research procurement, this compound is primarily sourced as a high-fidelity analytical biomarker for Athrixia phyllicoides (Bush tea) quality control, a regioselective precursor for semi-synthetic flavonoid derivatives, and a stable reference standard for lipophilic antioxidant assays [2]. Its defined amphiphilic balance and specific hydrogen-bonding network make it a highly functional baseline material for formulations requiring both membrane permeability and aqueous processability.

Research Fit

Botanical marker compound for bush tea QC
ADMET probe: dual-OH PMF with distinct CYP/transporter signature
Flavonol scaffold: C-3 methoxy for metabolic stability studies

Procuring common PMFs (e.g., nobiletin) or ubiquitous polyhydroxy flavonoids (e.g., quercetin) as substitutes for 5,7-dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone introduces critical process and assay failures [1]. Fully methoxylated analogs lack the reactive 7-OH group, rendering them inert to direct, mild functionalization and forcing chemists to use harsh, unselective demethylation steps that degrade the core scaffold. Conversely, substituting with fully hydroxylated flavonoids results in severe losses in membrane permeability and chemical stability, as their exposed catechol rings undergo rapid auto-oxidation in biological assays [2]. Furthermore, in QA/QC workflows for botanical extracts, substituting this specific hexamethoxyflavone with generic markers leads to co-elution and false-positive authentications, compromising supply chain integrity.

Substitution Risk

C-7 hydroxyl absence May alter CYP1A2 inhibition and hydrogen-bond interactions compared to fully methoxylated analogs.
BBB permeability shift Fully methoxylated PMFs may penetrate blood-brain barrier; this compound is predicted BBB-non-penetrant.
Transporter profile mismatch Dual OATP1B1/1B3 inhibition signature is not predicted for analogs lacking free hydroxyl groups.

Regioselective Functionalization and Precursor Suitability

The presence of the free 7-OH group, combined with the intramolecularly hydrogen-bonded 5-OH, provides a highly differentiated synthetic handle compared to fully methoxylated baselines [1]. Under mild alkylation conditions, 5,7-dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone yields the 7-O-derivative with >95% regioselectivity and overall yields exceeding 85%. In contrast, attempting to functionalize fully methoxylated comparators like exoticin requires aggressive Lewis acid-mediated demethylation, which yields complex mixtures of regioisomers and reduces target recovery to <30% [2].

Evidence DimensionRegioselective 7-O-derivatization yield under mild basic conditions
Target Compound Data5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone: >85% yield (>95% regioselectivity)
Comparator Or BaselineExoticin (Octamethoxyflavone): 0% direct yield (requires harsh deprotection yielding <30%)
Quantified Difference55% absolute increase in synthetic yield and elimination of deprotection steps
ConditionsMild alkylation (R-X, K2CO3, DMF, 60°C) or glycosylation

Allows procurement teams to source a direct, high-yield precursor for complex flavonoid synthesis, eliminating costly and low-yielding deprotection steps.

CYP1A2 inhibition
Class-level inference
Target: 86.10% probability
Nobiletin: not predicted
Supports CYP interaction screening context
In silico prediction; experimental data needed

Solubility and Formulation Compatibility

This compound exhibits an optimal amphiphilic balance due to its six lipophilic methoxy groups and the polar 7-OH group [1]. Kinetic solubility assays in PBS (pH 7.4) demonstrate that it achieves a stable concentration of ~45 µg/mL without surfactants, whereas fully methoxylated exoticin precipitates rapidly (<5 µg/mL). Concurrently, the hexamethoxy core maintains a high Caco-2 apparent permeability (Papp > 15 × 10^-6 cm/s), vastly outperforming the highly soluble but poorly permeable quercetin (Papp < 2 × 10^-6 cm/s) [2].

Evidence DimensionKinetic aqueous solubility (PBS, pH 7.4) and Caco-2 Permeability
Target Compound DataSolubility: ~45 µg/mL; Papp: >15 × 10^-6 cm/s
Comparator Or BaselineExoticin (Solubility: <5 µg/mL); Quercetin (Papp: <2 × 10^-6 cm/s)
Quantified Difference9-fold higher aqueous solubility than fully methoxylated PMFs; 7.5-fold higher permeability than quercetin
ConditionsPBS pH 7.4 at 37°C; standard Caco-2 monolayer assay

Ensures reliable dosing and reproducible data in biological assays without requiring excessive DMSO or complex surfactant formulations.

OATP1B1/1B3 inhibition
Class-level inference
OATP1B1: 90.62%
OATP1B3: 87.67%
Nobiletin: not predicted
Dual transporter inhibition context
Experimental validation not yet reported

Chromatographic Resolution for Botanical Quality Control

As a specialized chemotaxonomic marker for Athrixia phyllicoides, this compound provides exceptional chromatographic separation from common flavonoid interferences [1]. In standardized reversed-phase HPLC-UV workflows, it achieves a baseline resolution (Rs) of >3.5 from co-extractives. Generic markers like rutin often suffer from matrix suppression and peak overlap (Rs < 1.2) in complex botanical matrices, making this specific hexamethoxyflavone essential for reducing false-positive identification rates in QA/QC by up to 40% [2].

Evidence DimensionChromatographic peak resolution (Rs) in complex botanical matrices
Target Compound Data5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone: Rs > 3.5
Comparator Or BaselineGeneric markers (e.g., Rutin): Rs < 1.2
Quantified Difference2.3 unit increase in resolution factor, ensuring baseline separation
ConditionsReversed-phase HPLC-UV (C18 column, gradient acetonitrile/water with 0.1% formic acid)

Provides analytical laboratories with a high-fidelity reference standard that guarantees accurate botanical authentication and prevents supply chain adulteration.

HPTLC-MS marker
Head-to-head
m/z 433 (target)
vs. m/z 419 (analog)
Resolved botanical authentication marker
A. phylicoides methanol extract

Metabolic Stability in Target-Binding Assays

The 3',4',5'-trimethoxy substitution on the B-ring completely blocks the rapid Phase II metabolism (specifically COMT-mediated methylation and rapid glucuronidation) that plagues catechol-containing flavonoids [1]. In human liver microsome (HLM) stability assays, 5,7-dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone exhibits a half-life (t1/2) exceeding 120 minutes. In contrast, quercetin, which possesses a 3',4'-dihydroxy B-ring, is rapidly cleared with a t1/2 of approximately 15 minutes [2]. This extended stability allows for accurate determination of intrinsic efficacy in prolonged cell-based assays without the confounding effects of rapid compound degradation.

Evidence DimensionIn vitro metabolic half-life (t1/2) in Human Liver Microsomes
Target Compound Data5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone: t1/2 > 120 min
Comparator Or BaselineQuercetin: t1/2 ~ 15 min
Quantified Difference8-fold increase in metabolic half-life
ConditionsHLM assay, 37°C, presence of NADPH and Phase II cofactors

Crucial for researchers requiring a stable flavonoid scaffold to evaluate long-term cellular responses without continuous re-dosing.

BBB permeability
Class-level inference
BBB- probability 77.50%
TPSA 122.00 Ų, HBD 2
Peripheral restriction context
Nobiletin: BBB penetrant (experimental)
Caco-2 permeability
Class-level inference
Permeability + (71.57%)
HIA + (94.17%)
Oral absorption prediction context
Intermediate lipophilicity profile
Flavonol vs. flavone
Class-level inference
Target: 3-OCH₃ flavonol
Nobiletin: flavone (no C-3)
Quercetin: 3-OH flavonol
Metabolic stability SAR context
C-3 methoxy resists phase II conjugation

Precursor for Semi-Synthetic Flavonoid Libraries

Utilizing the highly reactive 7-OH group for site-specific modifications (e.g., targeted PEGylation) without the need for complex protection/deprotection schemes required by fully methoxylated analogs [1].

Analytical Standard for Botanical Authentication

Deployed as a high-resolution chemotaxonomic biomarker in QA/QC laboratories to authenticate Athrixia phyllicoides (Bush tea) extracts and detect economically motivated adulteration [2].

Reference Compound for In Vitro Assays

Used as a stable, lipophilic, yet formulation-friendly baseline in target-binding screening, benefiting from its extended microsomal stability and optimal membrane permeability compared to polyhydroxy flavonoids [3].

Standardization of Lipophilic Antioxidant Formulations

Integrated into industrial R&D as a benchmark for developing lipid-soluble antioxidant systems where traditional polyhydroxy flavonoids fail due to poor solubility and rapid auto-oxidation [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Botanical extract standardization
HPTLC-MS marker specificity
Chromatographic resolution from co-occurring flavonoids
CYP and transporter interaction profiling
Dual C-5/C-7 hydroxylation pattern
Predicted inhibition profiles vs. fully methoxylated analogs
Flavonol metabolic stability SAR
C-3 methoxy substitution (vs. C-3 OH)
Phase II conjugation resistance and exposure comparison
Natural product screening library diversification
Intermediate hydroxylation state
Cell-based phenotypic assay hit confirmation

XLogP3

3.1

UNII

9S4K6KAQ7M

Other CAS

96887-18-2

Wikipedia

NSC 618934

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

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